molecular formula C14H19ClN4O2 B13959122 2-Chloro-1-[3-(6-cyclopropylamino-pyrimidin-4-yloxy)-piperidin-1-yl]-ethanone

2-Chloro-1-[3-(6-cyclopropylamino-pyrimidin-4-yloxy)-piperidin-1-yl]-ethanone

Cat. No.: B13959122
M. Wt: 310.78 g/mol
InChI Key: CYGJTBDCHDNUEB-UHFFFAOYSA-N
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Description

2-Chloro-1-[3-(6-cyclopropylamino-pyrimidin-4-yloxy)-piperidin-1-yl]-ethanone is a complex organic compound that features a unique combination of functional groups, including a chloro group, a pyrimidine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[3-(6-cyclopropylamino-pyrimidin-4-yloxy)-piperidin-1-yl]-ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 6-cyclopropylamino-pyrimidine with piperidine, followed by chlorination and subsequent reaction with ethanone. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[3-(6-cyclopropylamino-pyrimidin-4-yloxy)-piperidin-1-yl]-ethanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives .

Scientific Research Applications

2-Chloro-1-[3-(6-cyclopropylamino-pyrimidin-4-yloxy)-piperidin-1-yl]-ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[3-(6-cyclopropylamino-pyrimidin-4-yloxy)-piperidin-1-yl]-ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-[3-(6-cyclopropylaMino-pyriMidin-4-yloxy)-pyrrolidin-1-yl]-ethanone
  • 2-chloro-1-(3-((6-(cyclopropylamino)pyrimidin-4-yl)oxy)piperidin-1-yl)ethanone

Uniqueness

Compared to similar compounds, 2-Chloro-1-[3-(6-cyclopropylamino-pyrimidin-4-yloxy)-piperidin-1-yl]-ethanone stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H19ClN4O2

Molecular Weight

310.78 g/mol

IUPAC Name

2-chloro-1-[3-[6-(cyclopropylamino)pyrimidin-4-yl]oxypiperidin-1-yl]ethanone

InChI

InChI=1S/C14H19ClN4O2/c15-7-14(20)19-5-1-2-11(8-19)21-13-6-12(16-9-17-13)18-10-3-4-10/h6,9-11H,1-5,7-8H2,(H,16,17,18)

InChI Key

CYGJTBDCHDNUEB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)CCl)OC2=NC=NC(=C2)NC3CC3

Origin of Product

United States

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